

# (E)-3-Methyl-2-hexenoic acid's contribution to axillary malodor

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An In-depth Technical Guide on the Contribution of (E)-3-Methyl-2-hexenoic Acid to Axillary Malodor

## Executive Summary

Axillary malodor is a complex biological phenomenon driven by the microbial transformation of odorless secretions from skin glands. A primary contributor to the characteristic pungent scent of human sweat is (E)-3-Methyl-2-hexenoic acid (3M2H). This volatile fatty acid is not secreted in its free form but is released on the skin's surface from a non-odorous precursor originating from the apocrine glands. The entire process is genetically determined by the functionality of the ABCC11 transporter and biochemically mediated by specific enzymes from the resident axillary microbiome, primarily *Corynebacterium* species. This guide provides a detailed examination of the biochemical pathways, genetic underpinnings, and analytical methodologies essential for understanding the role of 3M2H in axillary malodor, intended for researchers and professionals in dermatology and product development.

## Biochemical Pathway of 3M2H Formation

The generation of volatile 3M2H is a multi-step process involving secretion of a precursor, transport to the skin surface, and subsequent bacterial enzymatic cleavage.

**2.1. Precursor Synthesis and Secretion** The direct precursor to 3M2H is an odorless, water-soluble molecule, Na-(E)-3-methyl-2-hexenoyl-L-glutamine (3M2H-Gln)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#). This conjugate, along with precursors for other key odorants like 3-hydroxy-3-methylhexanoic acid

(HMHA), is synthesized within the apocrine sweat glands[1][5]. Freshly secreted apocrine sweat is sterile and initially odorless[6].

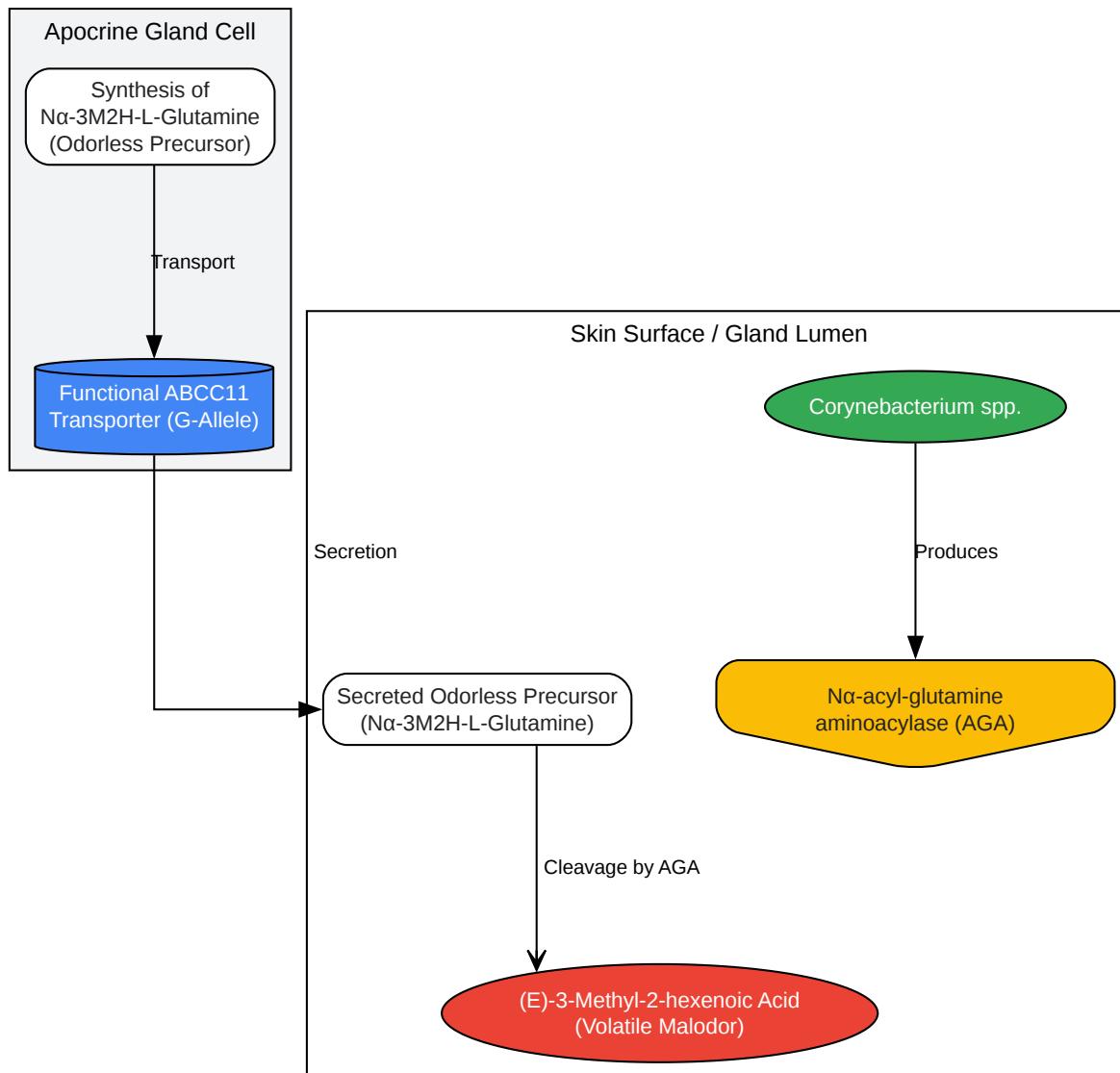
**2.2. Genetic Control of Precursor Transport: The ABCC11 Transporter** The secretion of 3M2H-Gln and other odorant precursors from the apical membrane of apocrine gland cells into the glandular lumen is critically dependent on the ATP-binding cassette transporter C11 (ABCC11), also known as Multidrug Resistance Protein 8 (MRP8)[2][7][8].

A single nucleotide polymorphism (SNP) at position 538 (rs17822931) in the ABCC11 gene dictates transporter function.[7][8]

- **GG or GA Genotype:** Individuals with at least one G allele possess a functional ABCC11 transporter. This enables the secretion of odor precursors, leading to the production of typical axillary odor. This genotype is also associated with the wet earwax phenotype.[9][10]
- **AA Genotype:** Homozygous carriers of the A allele have a non-functional or dysfunctional ABCC11 transporter.[11] This genetic variation abolishes the secretion of key odor precursors, including 3M2H-Gln, resulting in a significant reduction or complete lack of axillary malodor[5][7][8]. This genotype is prevalent in many East Asian populations and is strongly associated with the dry earwax phenotype[7][9][11].

**2.3. Bacterial Biotransformation on the Skin Surface** Once the odorless precursors are secreted onto the skin surface, they become substrates for the resident axillary microbiota[1][12]. The axillary microbiome is typically dominated by *Staphylococcus* and *Corynebacterium* species[1][6]. While staphylococci are associated with the production of short-chain volatile fatty acids like isovaleric acid, *Corynebacterium* species are the primary agents responsible for releasing the potent, characteristic axillary odorants[1].

These bacteria produce a specific zinc-dependent metalloenzyme,  $\text{Na}\text{-acyl-glutamine aminoacylase}$  (AGA), which cleaves the glutamine from the 3M2H-Gln precursor[1][3]. This enzymatic hydrolysis releases the free, volatile, and highly odorous (E)-3-methyl-2-hexenoic acid[3][13].



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Biochemical pathway for the formation of (E)-3-Methyl-2-hexenoic acid.

## Quantitative Data on 3M2H

The concentration of 3M2H in sweat and its low perception threshold underscore its significance in axillary malodor.

Table 1: Concentration of (E)-3-Methyl-2-hexenoic Acid in Axillary Sweat This table summarizes the quantified levels of 3M2H found in human axillary sweat samples.

Population Studied	Number of Subjects	Detection Range (nmol/mL)	Key Findings	Reference
Japanese	30	15.9 - 34.6 (in 6 of 30 subjects)	3M2H was detected and quantified in a subset of the Asian population, indicating its contribution to malodor beyond Caucasian and African populations.	[14][15]

Table 2: Olfactory Perception Thresholds of Axillary Odorants This table presents the odor detection thresholds for the isomers of 3-methyl-2-hexenoic acid, highlighting their potency. Lower values indicate a more potent odorant.

Compound	Odor Threshold (parts per billion, v/v)	Specific Anosmia Rate	Key Findings	Reference
(E)-3-Methyl-2-hexenoic acid	~0.05 ppb	21.1%	<p>The (E)-isomer has a significantly lower threshold (is ~20 times more potent) than the (Z)-isomer, confirming its role as a key odor contributor. A high rate of specific anosmia exists.</p>	[16]
(Z)-3-Methyl-2-hexenoic acid	~1.0 ppb	15.6%	<p>Higher threshold indicates a lesser, though still potential, contribution to the overall odor profile.</p>	[16]

## Key Experimental Protocols

Standardized methodologies are crucial for the reproducible study of axillary malodor.

**4.1. Protocol for Axillary Sweat Sample Collection** This protocol outlines a standardized method for collecting axillary sweat for subsequent analysis.

- **Participant Preparation:** Instruct participants to avoid using deodorants, antiperspirants, or scented soaps/lotions for a period of 24-48 hours prior to and during the collection period.

Participants should also refrain from consuming strongly flavored foods (e.g., garlic, spices).

[17]

- Collection Medium: Provide participants with clean, unscented 100% cotton T-shirts or cotton pads to be worn in the axillary region.[14][15][18]
- Wear Duration: Participants wear the collection medium for a standardized period, typically 24 hours, to allow for the accumulation of sweat and bacterial activity.[14][15]
- Sample Retrieval: After the wear period, the axillary sections of the T-shirt or the cotton pads are carefully cut out by a researcher wearing nitrile gloves to prevent contamination.
- Storage: Samples are placed in airtight, inert containers (e.g., glass jars with PTFE-lined caps) and immediately frozen at -20°C or lower until analysis to prevent further microbial activity or degradation of compounds.[17]

#### 4.2. Protocol for GC-MS Analysis of 3M2H

This protocol details the extraction and instrumental analysis for quantifying 3M2H.

- Extraction: The collected cotton sample is placed in a flask with a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE) and an internal standard. The flask is agitated to extract the compounds.
- Hydrolysis (for total 3M2H): To quantify the total amount of 3M2H (both free and precursor-bound), an aliquot of the aqueous fraction of sweat extract is hydrolyzed with a strong base, such as 1M NaOH, to cleave the glutamine conjugate and release the free acid.[6][13][19]
- Derivatization (Optional but Recommended): To improve chromatographic properties and sensitivity, the carboxylic acid group can be derivatized (e.g., converted to a methyl ester).
- GC-MS Analysis:
  - Injection: An aliquot of the final extract is injected into the gas chromatograph, typically in splitless mode.
  - Separation: A capillary column (e.g., DB-5ms) is used with a temperature program designed to separate volatile fatty acids. A typical program might start at 30-50°C and

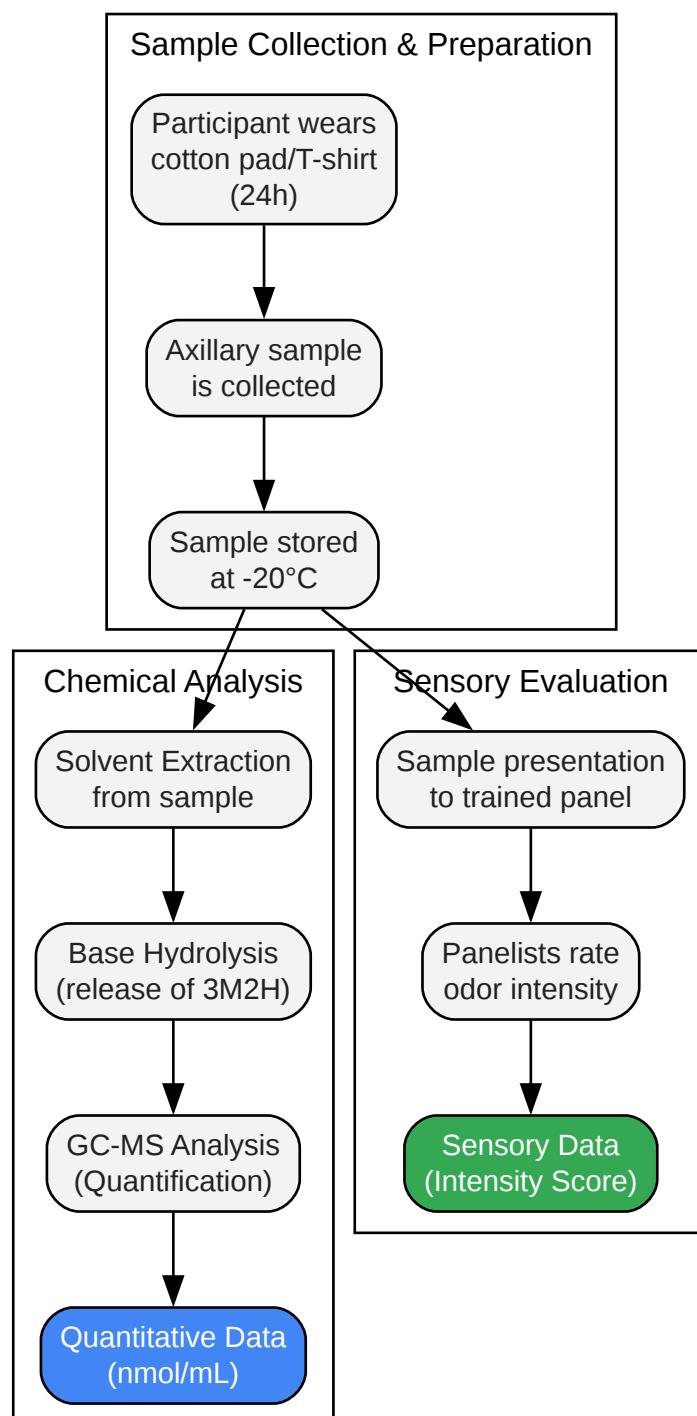
ramp up to 250°C.

- Detection: A mass spectrometer is used as the detector, operating in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification of the target ions for 3M2H.
- Quantification: The concentration of 3M2H is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

#### 4.3. Protocol for Sensory Evaluation of Axillary Malodor

This protocol describes the method for assessing odor intensity and character using a trained human panel.

- Panelist Recruitment and Training: Recruit 10-20 individuals. Screen them for olfactory acuity and specific anosmia to key axillary odorants like 3M2H and androstenone.[\[16\]](#)[\[20\]](#) Train panelists according to established standards (e.g., EN 13725, ISO 8586) to recognize and rate odor intensity using a standardized reference scale, such as the n-butanol scale.[\[20\]](#)[\[21\]](#)[\[22\]](#)
- Sample Preparation: Place collected sweat samples (e.g., cotton pads) in standardized, odor-free glass sniffing jars. Allow samples to equilibrate to room temperature before assessment.
- Assessment Environment: Conduct evaluations in a well-ventilated, odor-free room.
- Evaluation Procedure: Present samples to panelists in a randomized, blinded order. Panelists sniff the headspace of each jar using a standardized technique (e.g., several short sniffs).[\[22\]](#)
- Rating: Panelists rate the perceived odor intensity on a defined scale (e.g., a 0-10 category scale or a visual analog scale anchored with terms like "no odor" to "extremely strong").[\[20\]](#) They may also provide descriptive analysis of the odor character (e.g., "pungent," "musky," "acidic").
- Data Analysis: Analyze the intensity ratings statistically to compare differences between samples or treatments.



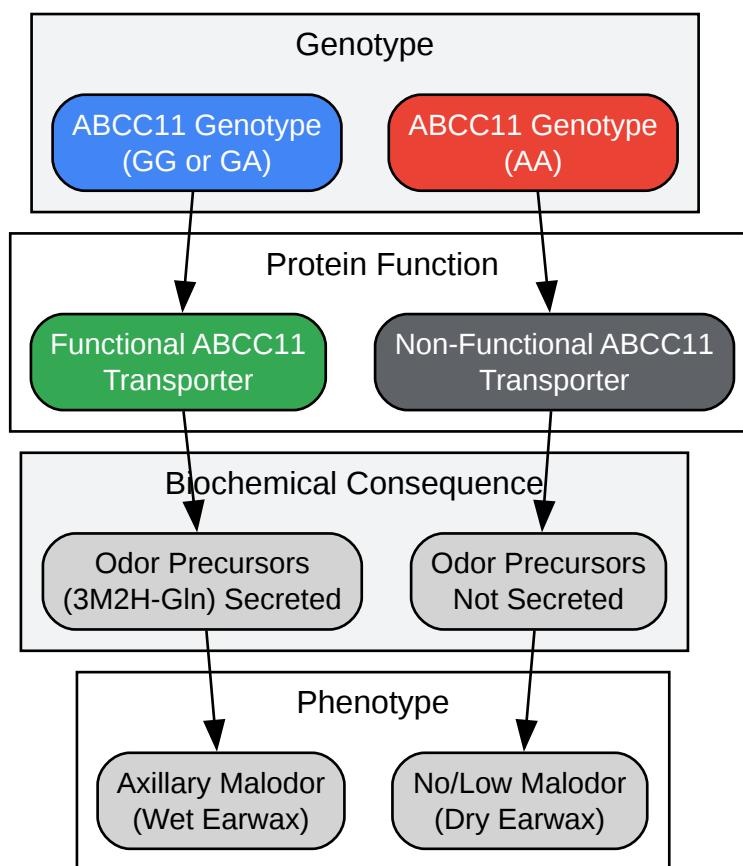
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Experimental workflow for the analysis of axillary malodor.

## Genetic Basis and Logical Relationships

The presence or absence of significant axillary malodor is fundamentally a Mendelian trait governed by the ABCC11 gene. The logical flow from genotype to phenotype provides a clear framework for understanding population differences in body odor.

- Genotype: The genetic code at rs17822931 determines the amino acid at position 180 of the ABCC11 protein. The G allele codes for glycine, while the A allele codes for arginine.
- Protein Function: The glycine-containing protein (from the G allele) is functional and correctly trafficked to the cell membrane. The arginine-containing protein (from the A allele) is targeted for degradation and is largely non-functional.[10]
- Secretion: A functional transporter actively secretes 3M2H-Gln and other precursors. A non-functional transporter does not.[7][8]
- Substrate Availability: The presence of secreted precursors on the skin provides the necessary substrate for bacterial metabolism. The absence of these precursors removes the substrate.
- Phenotype: The bacterial conversion of the substrate leads to the malodor phenotype. The lack of substrate results in the non-malodorous phenotype.



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Logical relationship between ABCC11 genotype and axillary odor phenotype.

## Conclusion and Implications for Development

(E)-3-Methyl-2-hexenoic acid is unequivocally a principal component of axillary malodor. Its formation is a sophisticated biological process initiated by the genetically-controlled secretion of an odorless precursor via the ABCC11 transporter, followed by specific enzymatic release by *Corynebacterium* species. This detailed understanding of the molecular pathway offers several strategic targets for the development of next-generation deodorant and antiperspirant technologies:

- Enzyme Inhibition: Developing specific inhibitors for the bacterial  $\text{N}\alpha$ -acyl-glutamine aminoacylase could prevent the release of 3M2H and other volatile fatty acids without disrupting the entire skin microbiome.[3]

- Competitive Inhibition: Fragrance molecules can be conjugated to L-glutamine, creating "pro-fragrances" that act as competitive substrates for the AGA enzyme. This would lead to the release of a pleasant scent instead of a malodorant.[\[3\]](#)
- Microbiome Modulation: Strategies aimed at shifting the axillary microbiome from a *Corynebacterium*-dominant to a *Staphylococcus*-dominant population could significantly reduce the production of pungent odorants.
- Precursor Sequestration: Developing topical agents that can bind to or neutralize the odorless precursors on the skin surface before they can be cleaved by bacteria presents another innovative approach.

A thorough understanding of the biochemistry and genetics of 3M2H formation is paramount for creating more effective and targeted solutions to control axillary malodor.

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